2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
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Overview
Description
2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[45]decane-2,8-dicarboxylate is a complex organic compound with the molecular formula C22H32N2O5 This compound is characterized by its spirocyclic structure, which includes a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[45]decane-2,8-dicarboxylate typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate: This compound shares a similar spirocyclic structure but differs in the substituents attached to the core.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of benzyl, tert-butyl, and methyl groups make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H32N2O4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-O-benzyl 8-O-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate |
InChI |
InChI=1S/C22H32N2O4/c1-17-14-22(10-12-23(13-11-22)19(25)28-21(2,3)4)16-24(17)20(26)27-15-18-8-6-5-7-9-18/h5-9,17H,10-16H2,1-4H3 |
InChI Key |
IPRSEGDKTULNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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